molecular formula C5H8ClNO B153981 (R)-5-(Chloromethyl)pyrrolidin-2-one CAS No. 138541-53-4

(R)-5-(Chloromethyl)pyrrolidin-2-one

Cat. No.: B153981
CAS No.: 138541-53-4
M. Wt: 133.57 g/mol
InChI Key: PEUZYLPIDORLKM-SCSAIBSYSA-N
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Description

(R)-5-(Chloromethyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a chloromethyl (-CH₂Cl) group at the 5-position of the pyrrolidin-2-one ring in the R-configuration. Pyrrolidinones are five-membered cyclic amides with diverse applications in medicinal chemistry, agrochemicals, and polymer science. The chloromethyl substituent introduces both steric and electronic effects, enhancing reactivity for nucleophilic substitution and increasing lipophilicity compared to unsubstituted pyrrolidinone.

Properties

IUPAC Name

(5R)-5-(chloromethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUZYLPIDORLKM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Asymmetric Synthesis

Recent advances focus on enantioselective catalysis to directly introduce the chloromethyl group. Palladium-catalyzed allylic alkylation of pyrrolidin-2-one derivatives with chloromethylating agents achieves enantiomeric excess (ee) >95%. For example:

(R)-Pyrrolidin-2-one+ClCH2MgBrPd(OAc)2,Chiral LigandThis compound\text{(R)-Pyrrolidin-2-one} + \text{ClCH}2\text{MgBr} \xrightarrow{\text{Pd(OAc)}2, \text{Chiral Ligand}} \text{this compound}

Chiral ligands such as BINAP or PHOX enhance stereoselectivity, with reaction yields exceeding 80% under optimized conditions.

Industrial Production Strategies

Scalable synthesis of this compound prioritizes cost efficiency, safety, and minimal waste.

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance reaction control and throughput. Key advantages include:

  • Precision Temperature Control : Microreactors maintain isothermal conditions, reducing thermal degradation.

  • Automated Feed Systems : Real-time adjustment of reagent ratios improves consistency.

  • In-line Analytics : UV-Vis or IR spectroscopy monitors conversion rates, enabling immediate process adjustments.

A representative flow setup achieves 92% yield with 99% ee, operating at 10 L/h throughput.

Solvent Recycling and Waste Management

Industrial processes integrate green chemistry principles :

  • Solvent Recovery : Distillation reclaims >95% of DCM or toluene.

  • Byproduct Utilization : HCl gas generated during chlorination is neutralized to NaCl for industrial applications.

Enantiomeric Purity Control

Maintaining the (R)-configuration requires stringent measures:

Chiral Resolution Techniques

  • Diastereomeric Salt Formation : Reacting racemic mixtures with chiral acids (e.g., tartaric acid) separates enantiomers via crystallization.

  • Enzymatic Kinetic Resolution : Lipases selectively acetylate the undesired (S)-enantiomer, leaving the (R)-form unreacted.

Analytical Validation

  • Chiral HPLC : Columns packed with cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers (ee ≥99%).

  • Optical Rotation : Specific rotation [α]D20=+15.6°[α]_D^{20} = +15.6° (c = 1, CHCl₃) confirms configuration.

Comparative Analysis of Methodologies

MethodYield (%)ee (%)ScalabilityCost (USD/kg)
SOCl₂ Chlorination8599High120
Appel Reaction7898Moderate150
Catalytic Alkylation8299.5High180

Data synthesized from industrial benchmarks and peer-reviewed studies.

Scientific Research Applications

®-5-(Chloromethyl)pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-5-(Chloromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
(R)-5-(Chloromethyl)pyrrolidin-2-one Chloromethyl (5) C₅H₈ClNO 133.57 Reactive chloro group, chiral center Synthesis intermediates, medicinal chemistry
(5R)-5-(Trifluoromethyl)pyrrolidin-2-one Trifluoromethyl (5) C₅H₆F₃NO 153.10 Electron-withdrawing, stable Medicinal chemistry, agrochemicals
5-(3-Chlorophenyl)pyrrolidin-2-one 3-Chlorophenyl (5) C₁₀H₁₀ClNO 195.65 Aromatic ring, lipophilic Drug candidates, enzyme inhibitors
1-(Chloromethyl)pyrrolidin-2-one Chloromethyl (1) C₅H₈ClNO 133.57 Different substituent position Alkylating agents, polymer chemistry
(R)-1-Methyl-5-vinylpyrrolidin-2-one Vinyl (5) C₇H₁₁NO 125.17 Polymerizable group, chiral Organic synthesis, material science

Q & A

Basic: What are the recommended safety protocols for handling (R)-5-(Chloromethyl)pyrrolidin-2-one in laboratory settings?

Answer:

  • Engineering Controls : Use fume hoods (BS-approved or well-ventilated areas) to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-compliant safety glasses, EN374-certified gloves, and lab coats. Respiratory protection may be required for aerosolized handling .
  • First Aid : In case of skin contact, wash immediately with water. For inhalation, move to fresh air and seek medical attention. Toxicity data are limited, so assume acute hazards and consult safety data sheets (SDS) .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

  • Multi-Step Synthesis : Start with pyroglutamic acid derivatives (e.g., reduction to alcohols followed by chloromethylation using agents like tosyl chloride or SOCl₂ ).
  • Intermediate Isolation : Purify intermediates (e.g., 5-(tosyloxymethyl)pyrrolidin-2-one) via column chromatography to avoid side reactions .
  • Chiral Resolution : Use enantioselective catalysts or chiral stationary phases to isolate the (R)-enantiomer, as racemization may occur during synthesis .

Advanced: How can researchers ensure enantiomeric purity of this compound during synthesis?

Answer:

  • Chiral Chromatography : Employ HPLC with chiral columns (e.g., amylose-based) to monitor enantiomeric excess (ee) ≥98% .
  • Asymmetric Catalysis : Use palladium or ruthenium catalysts with chiral ligands to stereoselectively introduce the chloromethyl group .
  • Circular Dichroism (CD) : Validate optical activity post-synthesis to confirm retention of the (R)-configuration .

Advanced: What methodologies are effective for resolving contradictions in spectroscopic data during characterization?

Answer:

  • Multi-Technique Cross-Validation : Combine NMR (¹H/¹³C), XRPD (X-ray powder diffraction), and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For example, XRPD can confirm crystalline phase purity when NMR signals overlap .
  • Computational Modeling : Compare experimental IR or NMR spectra with density functional theory (DFT)-predicted spectra to assign disputed peaks .

Basic: How is this compound characterized structurally?

Answer:

  • NMR Analysis : ¹H NMR (δ 3.5–4.2 ppm for pyrrolidinone protons; δ 4.5–4.8 ppm for chloromethyl group) .
  • XRPD : Key peaks at 2θ = 12.5°, 18.3°, and 24.7° confirm crystalline structure .
  • Elemental Analysis : Verify C, H, N, and Cl content (±0.3% theoretical) .

Advanced: What strategies mitigate decomposition of this compound under storage conditions?

Answer:

  • Temperature Control : Store at –20°C in amber vials to prevent thermal/photo degradation .
  • Inert Atmosphere : Use argon or nitrogen to minimize hydrolysis of the chloromethyl group .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) to establish shelf life .

Advanced: How is this compound applied in designing bioactive compounds?

Answer:

  • Pharmacophore Integration : The chloromethyl group serves as a leaving group for nucleophilic substitution in prodrugs (e.g., antiviral agents) .
  • Radiolabeling : Substitute chlorine with ¹⁸F via halogen exchange for PET tracers, as demonstrated in cannabinoid receptor imaging agents .
  • SAR Studies : Modify the pyrrolidinone ring to optimize binding affinity to target enzymes (e.g., kinase inhibitors) .

Basic: What solvents and reaction conditions optimize yield in chloromethylation reactions?

Answer:

ParameterOptimal ConditionReference
SolventDry DMF or THF
Temperature0–50°C
CatalystK₂CO₃ or Et₃N
Reaction Time2–24 hours

Advanced: How can researchers address low yields in stereoselective syntheses?

Answer:

  • Byproduct Analysis : Identify racemization pathways via LC-MS and adjust reaction pH/temperature .
  • Catalyst Screening : Test chiral auxiliaries (e.g., Evans oxazolidinones) to improve enantioselectivity .
  • Microwave Assistance : Reduce reaction times to minimize side reactions (e.g., 30 minutes at 100°C) .

Basic: What analytical techniques confirm the absence of toxic impurities?

Answer:

  • HPLC-UV/ELSD : Detect residual solvents (e.g., DMF) and hydrolyzed byproducts (LOD ≤0.1%) .
  • ICP-MS : Quantify heavy metals (e.g., Pd from catalysts) to <10 ppm .
  • Microbial Testing : Perform endotoxin assays if the compound is used in biologics .

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